molecular formula C27H17Cl2F3N4 B10925609 2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10925609
M. Wt: 525.3 g/mol
InChI Key: FIHSSOVFQHLWBY-UHFFFAOYSA-N
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Description

2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazole ring fused with a pyrimidine ring This compound is notable for its unique structural properties, which include multiple aromatic rings and various substituents such as chlorine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of substituents and the resulting chemical properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C27H17Cl2F3N4

Molecular Weight

525.3 g/mol

IUPAC Name

2-[3,5-bis(4-chlorophenyl)pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C27H17Cl2F3N4/c1-16-2-4-17(5-3-16)22-15-25(27(30,31)32)34-26(33-22)36-24(19-8-12-21(29)13-9-19)14-23(35-36)18-6-10-20(28)11-7-18/h2-15H,1H3

InChI Key

FIHSSOVFQHLWBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N3C(=CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)C(F)(F)F

Origin of Product

United States

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